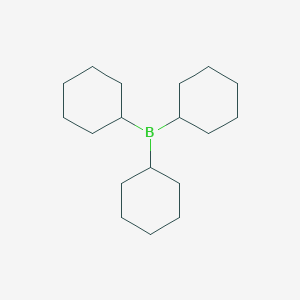
Tricyclohexylborane
Descripción general
Descripción
Tricyclohexylborane is a chemical compound with the molecular formula C18H33B . It has an average mass of 260.266 Da and a mono-isotopic mass of 260.267517 Da .
Synthesis Analysis
Tricyclohexylborane can be synthesized through the reaction of BH3 with three molar equivalents of cyclohexene . This reaction yields tricyclohexylborane . Another study suggests that in the presence of excess cyclohexene, a B–H–B bridged species could hydroborate a third cyclohexene to form tricyclohexylborane, although with a high barrier due to the steric effect of the substituent .Molecular Structure Analysis
The molecular structure of Tricyclohexylborane consists of a boron atom bonded to three cyclohexyl groups . The InChI representation of its structure isInChI=1S/C18H33B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 . Chemical Reactions Analysis
In the presence of aqueous hydrogen H2O2 in basic solution, tricyclohexylborane undergoes an oxidation reaction . The three C−B bonds are broken, −OH groups bond to the three carbons, and 3 equivalents of cyclohexanol are produced .Physical And Chemical Properties Analysis
Tricyclohexylborane has a molecular weight of 260.27 . Its physical properties include an enthalpy of sublimation at standard conditions of 81.60 ± 4.20 kJ/mol, a log10 of water solubility in mol/l of -4.54, and an octanol/water partition coefficient of 6.484 .Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Compounds : Tricyclohexylborane plays a role in the synthesis of endo-tricyclo[5.2.2.02,6]undecanes, which are used in the generation of high-value fine chemicals and other industrial feedstock chemicals. This synthesis involves photochemical reactions and transformations leading to the production of triquinanes (Singh & Prathap, 2013).
Hydroboration Reactions : In a study on the hydroboration of arynes formed by hexadehydro-Diels-Alder cyclizations, N-Heterocyclic carbene boranes (NHC-boranes) were used, highlighting the role of tricyclohexylborane in facilitating hydroboration reactions (Watanabe, Curran, & Taniguchi, 2015).
Radical Reactions in Organic Synthesis : A novel synthesis of alkenes via triethylborane and tricyclohexylborane-induced free-radical reactions demonstrates the utility of tricyclohexylborane in organic synthesis, particularly in the generation of high yields of trans-alkenes (Liu et al., 2001).
Antineoplastic and Hypolipidemic Activities : Tricyclohexylborane derivatives have been shown to possess significant antineoplastic (anti-cancer) and hypolipidemic (cholesterol-lowering) effects in rodents, as well as cytotoxic effects against human tissue culture lines (Das et al., 1992).
Borenium Ion Catalysis : The compound plays a role in the borenium ion-catalyzed hydroboration of alkenes, which demonstrates the effectiveness of N-heterocyclic carbene (NHC)-derived borane in selective hydroboration reactions (Prokofjevs et al., 2012).
Cyclization Reactions in Organic Chemistry : Cyclization reactions involving dicyclohexyl-6-iodo- and -6-tosylhexenylborane demonstrate the versatility of tricyclohexylborane in organic synthesis, particularly in radical cyclizations and rearrangement-cyclizations (Hinkens & Midland, 2009).
Safety And Hazards
If inhaled, it is recommended to move the victim into fresh air . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced . It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
tricyclohexylborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXLNIDKIYXLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclohexylborane | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

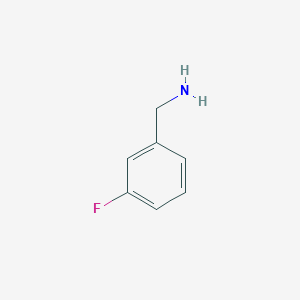
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)
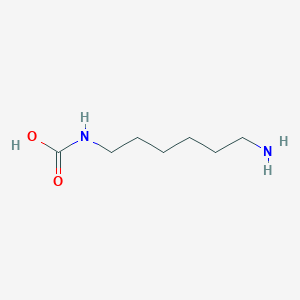
![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)
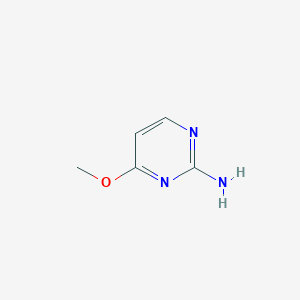
![1-Oxa-4-thiaspiro[4.4]nonane](/img/structure/B89510.png)
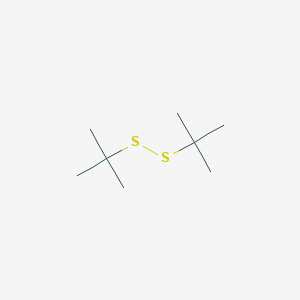
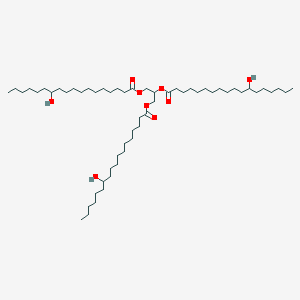
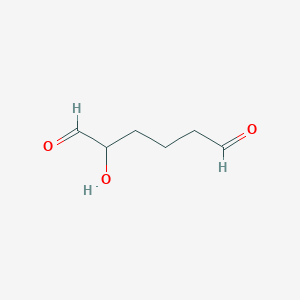
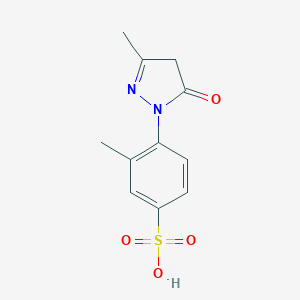
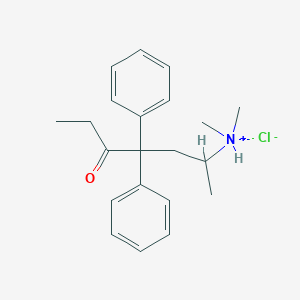
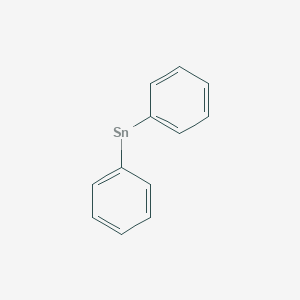
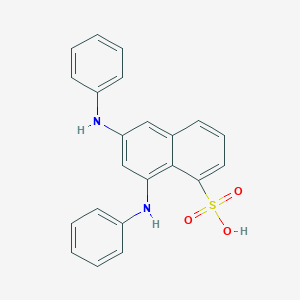
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)